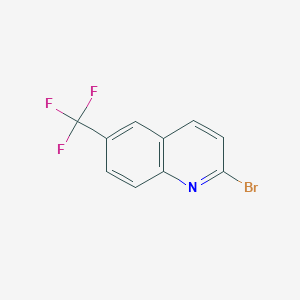

2-Bromo-6-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

2-bromo-6-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-9-4-1-6-5-7(10(12,13)14)2-3-8(6)15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBAXXIIGBQDGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Br)C=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Trifluoromethyl Group in Quinolines

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl (CF₃) group into the quinoline scaffold is a cornerstone strategy in modern medicinal chemistry and materials science. This guide provides a deep dive into the profound electron-withdrawing effects of the CF₃ group and its subsequent impact on the physicochemical properties, reactivity, and biological activity of the quinoline core. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to explain the underlying causality of these effects, offering field-proven insights into how this unique substituent can be leveraged for rational drug design and the development of advanced organic materials. We will explore the fundamental electronic principles, detail key experimental protocols for synthesis and analysis, and present data-driven examples that validate the concepts discussed.

The Trifluoromethyl Group: A Bioisostere of Unique Influence

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1] However, unsubstituted quinolines often present challenges related to metabolic stability and pharmacokinetic profiles. The trifluoromethyl group has emerged as a critical tool for medicinal chemists to address these limitations. Its utility stems from a unique combination of properties that distinguish it from a simple methyl group or a single fluorine atom.[2][3]

The CF₃ group is a powerful electron-withdrawing substituent, a property conferred by the high electronegativity of the three fluorine atoms.[2][3] This strong inductive effect significantly alters the electron density distribution across the quinoline ring system, impacting a cascade of molecular properties.[2][3][4][5] Furthermore, the CF₃ group is significantly more lipophilic than a hydrogen atom, which can enhance membrane permeability and improve a drug candidate's ability to reach its biological target.[3][6] The steric bulk of the CF₃ group, while compact, is also larger than a methyl group, which can influence binding selectivity and affinity for target proteins.[2][3]

Fundamental Electronic Effects on the Quinoline Core

The primary influence of the trifluoromethyl group on the quinoline scaffold is its potent electron-withdrawing nature, which operates principally through a strong negative inductive effect (-I).[4] This effect is a consequence of the cumulative electronegativity of the three fluorine atoms, which polarizes the C-F bonds and draws electron density away from the attached carbon atom and, subsequently, from the quinoline ring.

This electron withdrawal has several key consequences:

-

Reduced Basicity (pKa): The nitrogen atom in the quinoline ring is basic due to its lone pair of electrons. The electron-withdrawing CF₃ group pulls electron density away from the nitrogen, making its lone pair less available for protonation. This results in a significant decrease in the pKa of trifluoromethylated quinolines compared to their non-fluorinated analogs.

-

Altered Aromaticity and Reactivity: The depletion of electron density in the aromatic rings deactivates them towards electrophilic aromatic substitution reactions.[7] Conversely, the ring becomes more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the CF₃ group.

-

Modulation of Dipole Moment: The introduction of the highly polar C-F bonds significantly alters the overall dipole moment of the quinoline molecule, which can influence its solubility and interactions with biological targets.

Below is a diagram illustrating the inductive electron withdrawal by the CF₃ group and its effect on the electron density of the quinoline ring.

Caption: Inductive electron withdrawal by the CF3 group.

Impact on Physicochemical Properties: A Data-Driven Perspective

The electronic perturbations caused by the CF₃ group translate into tangible changes in the physicochemical properties of quinolines. These properties are critical determinants of a molecule's behavior in biological systems.[8]

| Property | Effect of CF₃ Substitution | Rationale |

| pKa | Decreases | The electron-withdrawing nature of CF₃ reduces the electron density on the quinoline nitrogen, making it a weaker base.[9] |

| Lipophilicity (logP) | Increases | The CF₃ group is significantly more hydrophobic than a hydrogen atom, leading to a higher partition coefficient between octanol and water.[3][6][8] |

| Metabolic Stability | Increases | The strong C-F bonds are resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[3] |

| Binding Affinity | Can be enhanced | The CF₃ group can participate in favorable interactions with biological targets, including hydrogen bonding and electrostatic interactions, and can improve hydrophobic interactions.[2][3] |

Note: The magnitude of these effects will vary depending on the position of the CF₃ group on the quinoline ring.

Synthesis of Trifluoromethylated Quinolines: A Methodological Overview

The incorporation of a trifluoromethyl group into a quinoline scaffold requires specific synthetic strategies. Several methods have been developed, each with its own advantages and limitations. A common and effective approach involves the cyclization of a trifluoromethyl-containing precursor.[8]

One robust method is a variation of the Friedländer annulation, where a trifluoromethylated enamine is reacted with a 2-aminobenzaldehyde derivative.[10][11]

Experimental Protocol: Synthesis of 2-CF₃-3-Arylquinolines [10][11]

This protocol is a generalized procedure based on established literature.[10][11]

-

Enamine Formation: React a suitable haloalkene with pyrrolidine to form the corresponding α-CF₃-enamine. This step is often performed in a suitable organic solvent and may require heating.

-

Enone Synthesis: The prepared enamine is then reacted with a 2-nitrobenzaldehyde derivative. This condensation reaction typically proceeds with high stereoselectivity to yield an ortho-nitro-substituted α,β-diaryl-CF₃-enone.[11]

-

Reductive Cyclization: The nitro group of the enone is reduced, commonly using a system like iron powder in acetic acid (Fe/AcOH).[10][11] This reduction promotes an intramolecular cyclization to afford the final 2-CF₃-3-arylquinoline product in high yield.[10][11]

Self-Validation: Each step of this synthesis can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of products. The structure and purity of the final product must be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Caption: General workflow for the synthesis of 2-CF3-quinolines.

Spectroscopic Characterization: Unveiling the Electronic Effects

NMR spectroscopy is a powerful tool for observing the electron-withdrawing effects of the CF₃ group on the quinoline ring.

-

¹H NMR: Protons on the quinoline ring, particularly those in close proximity to the CF₃ group, will experience a downfield shift (to higher ppm values) due to the deshielding effect of the electron withdrawal.

-

¹³C NMR: The carbon atom attached to the CF₃ group will appear as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms (¹JCF).[12] The chemical shift of this carbon and other carbons in the ring will also be influenced by the electron-withdrawing nature of the substituent.[12]

-

¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atoms. The ¹⁹F NMR spectrum of a trifluoromethylated quinoline will typically show a singlet, and its chemical shift can provide valuable information about the electronic properties of the molecule.[12]

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict and rationalize the observed NMR chemical shifts and other spectroscopic properties.[13][14][15]

Applications in Drug Discovery and Development

The unique properties imparted by the trifluoromethyl group have been successfully exploited in the development of numerous drugs.[9][16] In the context of quinoline-based therapeutics, the CF₃ group can:

-

Enhance Potency: By modifying the electronic and steric properties of the quinoline scaffold, the CF₃ group can improve the binding affinity and selectivity of a drug for its target.[3][17]

-

Improve Pharmacokinetics: Increased lipophilicity can enhance membrane permeability and oral bioavailability, while improved metabolic stability leads to a longer half-life in the body.[3]

-

Overcome Drug Resistance: In some cases, the introduction of a CF₃ group can help a drug overcome resistance mechanisms that have developed against non-fluorinated analogs.

A notable example is the antimalarial drug Mefloquine, which features two trifluoromethyl groups. These groups are crucial for its efficacy and metabolic stability.

Conclusion

The trifluoromethyl group is a powerful and versatile substituent that exerts profound electron-withdrawing effects on the quinoline ring system. These effects translate into significant and often beneficial modifications of the molecule's physicochemical and biological properties. A thorough understanding of the principles outlined in this guide is essential for researchers, scientists, and drug development professionals seeking to rationally design and synthesize novel trifluoromethylated quinolines with optimized properties for a wide range of applications, from pharmaceuticals to advanced materials. The continued exploration of trifluoromethyl chemistry will undoubtedly lead to the discovery of new and improved quinoline-based compounds.

References

- Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. (n.d.).

- Superelectrophiles and the Effects of Trifluoromethyl Substituents | Request PDF. (2025, August 6).

- Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) - YouTube. (2024, August 9).

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - MDPI. (n.d.).

- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025, July 1).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.).

- Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides - PMC. (2022, February 9).

- Synthesis of 2-trifluoromethylated quinolines from CF 3 -alkenes - RSC Publishing. (2021, April 9).

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18).

- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide - Benchchem. (n.d.).

- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Archives. (2021, August 23).

- SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE Aki Fujisaka, Daiki Aomatsu, Yoichiro Kakutani, Ryuya Ter. (n.d.).

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.).

- α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations - PMC - NIH. (2024, November 5).

- Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - RSC Publishing. (n.d.).

- (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline - ResearchGate. (2025, August 6).

- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC - NIH. (2023, April 11).

- Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives | Orbital: The Electronic Journal of Chemistry. (2024, May 3).

- Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand | Request PDF - ResearchGate. (2025, August 5).

- Selective Transformations of Aromatic Trifluoromethyl Groups - TCI Chemicals. (n.d.).

- Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations. (2024, October 25).

- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6).

- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange | Journal of Medicinal Chemistry - ACS Publications. (2018, November 9).

- Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC - NIH. (n.d.).

Sources

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. beilstein-archives.org [beilstein-archives.org]

- 13. researchgate.net [researchgate.net]

- 14. Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 15. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]

- 16. researchgate.net [researchgate.net]

- 17. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways [mdpi.com]

A-Technical-Guide-to-2-Bromo-6-(trifluoromethyl)quinoline-as-a-Synthetic-Building-Block

Abstract

This technical guide provides an in-depth analysis of 2-bromo-6-(trifluoromethyl)quinoline, a pivotal building block in modern synthetic chemistry. The strategic placement of a reactive bromine atom at the 2-position, combined with the powerfully electron-withdrawing trifluoromethyl group at the 6-position on the privileged quinoline scaffold, makes this reagent exceptionally valuable. This document will detail its physicochemical properties, synthesis, and key chemical transformations, with a focus on palladium-catalyzed cross-coupling reactions. We will provide field-proven experimental protocols and explore its significant applications in the development of kinase inhibitors and other therapeutic agents. This guide is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this versatile synthetic intermediate.

Introduction: The Strategic Value of this compound

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds, including approved drugs for cancer, malaria, and infectious diseases.[1][2] The value of this compound as a synthetic building block stems from the synergistic interplay of its three core components:

-

The Quinoline Core: This bicyclic heterocycle provides a rigid, planar framework that can effectively interact with biological targets such as the ATP-binding pocket of kinases. Its aromatic nature allows for diverse functionalization.

-

The 6-(Trifluoromethyl) Group: The -CF₃ group is a critical bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to protein targets.[3]

-

The 2-Bromo Substituent: The bromine atom at the C2 position is the primary reactive handle. Its susceptibility to palladium-catalyzed cross-coupling reactions allows for the controlled and efficient introduction of a wide range of molecular fragments, making it an ideal point for diversification in a synthetic campaign.

This unique combination of features makes this compound a highly sought-after intermediate for constructing complex molecules, particularly in the field of drug discovery for oncology.[1][4]

Physicochemical Properties and Spectroscopic Characterization

Accurate identification and quality assessment are paramount. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 176722-64-8 | [5] |

| Molecular Formula | C₁₀H₅BrF₃N | [5] |

| Molecular Weight | 276.05 g/mol | [5] |

| Appearance | Off-white to light yellow solid | Supplier Data |

| Melting Point | 62-64 °C (typical) | Supplier Data |

| Storage | Sealed in dry, 2-8°C | [5] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the protons on the quinoline core. The coupling patterns (doublets, triplets, and doublet of doublets) are key to confirming the substitution pattern.

-

¹³C NMR: The carbon spectrum will display ten signals, including the characteristic quartet for the -CF₃ carbon due to C-F coupling. The carbon attached to the bromine (C2) will appear at a predictable chemical shift.

-

¹⁹F NMR: This is a crucial technique for confirming the presence and purity of the trifluoromethyl group. A single, sharp resonance is expected, typically in the range of δ -60 to -65 ppm (when referenced to an external standard like CF₃COOH).[6][7]

Synthesis of the Building Block

While multiple routes to substituted quinolines exist, a common and reliable strategy involves the cyclization of an appropriately substituted aniline with a β-ketoester, followed by halogenation. A plausible synthetic pathway is outlined below.

Sources

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 8-Bromo-2-(trifluoromethyl)quinoline [myskinrecipes.com]

- 5. 176722-64-8|6-Bromo-2-trifluoromethylquinoline|BLD Pharm [bldpharm.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-6-(trifluoromethyl)quinoline safety data sheet (SDS) information

Safety, Handling, and Application in Drug Discovery

Chemical Identity & Strategic Significance[1]

2-Bromo-6-(trifluoromethyl)quinoline is a high-value heterocyclic building block used extensively in medicinal chemistry.[1] It serves as a critical scaffold for the synthesis of kinase inhibitors, antimalarials, and other bioactive agents where the quinoline core provides π-stacking interactions with target proteins, and the trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity.[1]

Core Data Matrix

| Parameter | Specification |

| CAS Number | 176722-64-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₅BrF₃N |

| Molecular Weight | 276.05 g/mol |

| Physical State | Solid (Crystalline Powder) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

| Key Moiety | 2-Bromo (Electrophilic site for Pd-catalysis) |

| Key Moiety | 6-CF₃ (Metabolic blocker/Lipophilic modulator) |

GHS Hazard Identification & Mechanistic Safety

While standard SDS documents list hazards, understanding the chemical basis of these hazards allows for superior risk mitigation.[1]

Signal Word: WARNING

| Hazard Statement (GHS) | H-Code | Mechanistic Insight (The "Why") |

| Harmful if swallowed | H302 | Quinoline derivatives can intercalate DNA or inhibit specific enzymes (e.g., topoisomerase), leading to systemic toxicity upon ingestion.[1] |

| Causes skin irritation | H315 | The electron-deficient pyridine ring (enhanced by CF₃) can react with nucleophilic residues on skin proteins, causing contact dermatitis.[1] |

| Causes serious eye irritation | H319 | Fine particulates are highly abrasive and chemically reactive with mucous membranes.[1] |

| May cause respiratory irritation | H335 | Inhalation of dust triggers inflammatory responses in the bronchial tree due to the compound's halogenated nature.[1] |

Precautionary Principle: Treat this compound as a potential mutagen until proven otherwise, given the structural similarity to other bioactive quinolines.[1]

Safe Handling & Storage Protocols

This compound is sensitive to environmental factors.[1][2] The 2-bromo position is chemically active (labile), making the compound susceptible to slow hydrolysis or degradation if mishandled.[1]

Storage Architecture

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Inert Gas (Argon or Nitrogen) Required. Moisture can slowly hydrolyze the C-Br bond or degrade the heterocycle over long durations.[1]

-

Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.

Operational Workflow (DOT Diagram)

The following workflow ensures containment and sample integrity during the critical "Weighing & Solubilization" phase.

Figure 1: Safe handling lifecycle minimizing moisture exposure and aerosol generation.[1]

Emergency Response & Spill Control

Scenario: Benchtop Spill (Solid Powder)

-

Evacuate & Ventilate: Clear the immediate area.[1] Do not inhale dust.[1][3]

-

PPE Upgrade: Wear double nitrile gloves and a P95/N95 respirator (or use a PAPR if the spill is >5g).[1]

-

Containment: Do not dry sweep.[1] Cover the spill with a damp absorbent pad (soaked in a compatible solvent like PEG-400 or simple water) to prevent dust generation.[1]

-

Neutralization: Wipe the surface with a dilute surfactant solution followed by ethanol.[1]

-

Disposal: Place all waste in a sealed container labeled "Halogenated Organic Waste."

Fire Fighting Measures:

-

Media: Dry chemical, CO₂, or alcohol-resistant foam.[1]

-

Hazard: Thermal decomposition releases Hydrogen Bromide (HBr) , Hydrogen Fluoride (HF) , and Nitrogen Oxides (NOx) .[1] Firefighters must wear self-contained breathing apparatus (SCBA) to prevent chemical pneumonitis from HF/HBr inhalation.[1]

Application Context: Synthesis of Bioactive Scaffolds

The primary utility of this compound is as an electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] The 2-position is highly activated for oxidative addition by Pd(0) due to the electron-withdrawing nature of the quinoline nitrogen and the CF₃ group.[1]

Experimental Protocol: Suzuki Coupling Example

To synthesize a 2-aryl-6-(trifluoromethyl)quinoline derivative.

-

Reagents:

-

Procedure:

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Reaction Pathway Visualization

Figure 2: Mechanistic pathway for the Suzuki-Miyaura coupling utilizing the 2-bromo moiety.[1]

Analytical Characterization (QC)[2]

To validate the identity of this compound before use:

-

¹H NMR (CDCl₃): Expect aromatic signals in the downfield region (7.5–8.5 ppm).[1] The proton at C3 (adjacent to Br) typically appears as a doublet.[1]

-

¹⁹F NMR: A distinct singlet around -63 ppm (characteristic of Ar-CF₃).

-

LC-MS:

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2762756, 2-Bromoquinoline derivatives.[1] PubChem. Available at: [Link][1]

-

Ökten, S., et al. (2019).[1] "New Quinoline Derivatives via Suzuki Coupling Reactions."[1][4] Journal of Chemical Research.[1][4] Available at: [Link][1]

Sources

A Theoretical and In-Silico Exploration of 2-Bromo-6-(trifluoromethyl)quinoline: A Guide for Drug Discovery and Materials Science

Abstract

This technical guide provides a comprehensive theoretical and computational overview of 2-Bromo-6-(trifluoromethyl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic placement of a bromine atom and a trifluoromethyl group on the quinoline scaffold imparts unique physicochemical properties that are highly desirable for the development of novel therapeutic agents and functional materials. This document delves into the molecular architecture, electronic properties, and potential biological interactions of this compound through a combination of theoretical analysis and in-silico modeling. We present a plausible synthetic pathway, detailed spectroscopic analysis, and a thorough examination of its molecular properties using Density Functional Theory (DFT). Furthermore, this guide explores its potential as a bioactive agent through molecular docking studies against relevant biological targets and outlines a framework for Quantitative Structure-Activity Relationship (QSAR) model development. This work is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, providing foundational knowledge and practical insights to accelerate research and development efforts centered around this promising molecular scaffold.

Introduction: The Significance of the Quinoline Scaffold

Quinoline, a bicyclic aromatic heterocycle, is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of its steric, electronic, and pharmacokinetic properties. The introduction of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[2] Concurrently, the incorporation of a bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, and can also contribute to enhanced binding interactions through halogen bonding. The specific compound, this compound, thus represents a molecule with significant potential for the development of novel therapeutics, particularly in oncology and infectious diseases.[3]

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A feasible approach involves a multi-step synthesis starting from commercially available precursors. A potential route is a modification of the Combes quinoline synthesis.

Experimental Protocol: Proposed Synthesis of this compound

-

Step 1: Condensation. React 4-bromoaniline with 1,1,1-trifluoroacetylacetone in the presence of an acid catalyst (e.g., polyphosphoric acid) at elevated temperatures to form the corresponding β-aminoenone intermediate.

-

Step 2: Cyclization. Heat the intermediate from Step 1 in a high-boiling point solvent (e.g., Dowtherm A) to effect an intramolecular cyclization, yielding 6-bromo-2-(trifluoromethyl)quinolin-4-ol.

-

Step 3: Halogenation. Treat the product from Step 2 with a halogenating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃) to convert the hydroxyl group at the 4-position to a bromine atom, and the hydroxyl group at the 2-position to a bromine atom, followed by selective dehalogenation at the 4-position. A more direct approach would be the bromination of 6-(trifluoromethyl)quinolin-2-one.

-

Step 4: Purification. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling patterns will be indicative of their positions relative to the nitrogen atom and the electron-withdrawing trifluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling.[4]

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[5] The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.[6]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C=C and C=N stretching vibrations of the quinoline ring system, as well as C-H stretching and bending vibrations.[7][8] The C-F stretching vibrations of the trifluoromethyl group are also expected to be prominent.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement.[7]

Theoretical Studies: Unveiling Molecular Properties

Computational chemistry provides a powerful toolkit to investigate the intrinsic properties of this compound at the molecular level. Density Functional Theory (DFT) is a particularly effective method for this purpose.

Density Functional Theory (DFT) Calculations

DFT calculations can provide valuable insights into the geometry, electronic structure, and reactivity of the molecule.

Computational Protocol: DFT Geometry Optimization and Electronic Structure Calculation

-

Software: Gaussian, ORCA, or other suitable quantum chemistry software package.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[9]

-

Basis Set: 6-311++G(d,p) basis set for an accurate description of the electronic structure.

-

Calculation Type:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Calculation: To confirm that the optimized structure is a true minimum on the potential energy surface and to obtain theoretical vibrational frequencies for comparison with experimental IR spectra.

-

Molecular Orbital Analysis: To calculate the energies and visualize the distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Mulliken Population Analysis: To determine the partial atomic charges on each atom.

-

Molecular Geometry

DFT calculations can predict the bond lengths, bond angles, and dihedral angles of the optimized molecular structure. This information is crucial for understanding the steric and conformational properties of the molecule.[10]

| Parameter | Predicted Value (Å or °) |

| C-Br Bond Length | Hypothetical Value |

| C-CF₃ Bond Length | Hypothetical Value |

| Quinoline Ring Planarity | Hypothetical Value |

| Dihedral Angle (Quinoline-CF₃) | Hypothetical Value |

| Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations. (Note: These are placeholder values as specific literature data is unavailable. A DFT calculation would be required to generate these values.) |

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity and potential interactions.

-

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions.[9] A smaller energy gap suggests higher reactivity.

| Parameter | Predicted Value (eV) |

| HOMO Energy | Hypothetical Value |

| LUMO Energy | Hypothetical Value |

| HOMO-LUMO Gap (ΔE) | Hypothetical Value |

| Table 2: Predicted Frontier Molecular Orbital Energies of this compound. (Note: These are placeholder values.) |

-

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

-

Electronegativity (χ): The ability of a molecule to attract electrons.

-

Chemical Hardness (η): The resistance of a molecule to change its electron configuration.

-

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of changing the electron configuration.

-

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

-

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions.

In-Silico Biological Evaluation: A Virtual Screening Approach

Theoretical studies can be extended to predict the potential biological activity of this compound through molecular docking and QSAR modeling.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[11] This allows for the estimation of the binding affinity and the identification of key interactions. Given the prevalence of quinoline derivatives as kinase inhibitors, a relevant target for docking studies would be the Epidermal Growth Factor Receptor (EGFR) kinase domain, which is a key target in cancer therapy.[12]

Computational Protocol: Molecular Docking of this compound into the EGFR Kinase Domain

-

Software: AutoDock Vina, Glide, or GOLD.

-

Target Preparation:

-

Obtain the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound and optimize its geometry using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms.

-

-

Docking Simulation:

-

Define the binding site on the EGFR kinase domain based on the position of a known co-crystallized inhibitor.

-

Perform the docking simulation to generate a series of possible binding poses.

-

-

Analysis:

-

Analyze the predicted binding poses and their corresponding docking scores (binding affinities).

-

Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and halogen bonds.

-

Caption: A generalized workflow for molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[13] A QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues.

Methodology Outline: QSAR Model Development for Quinoline Derivatives

-

Data Set Collection: Compile a dataset of quinoline derivatives with experimentally determined biological activity against a specific target (e.g., IC₅₀ values for EGFR inhibition).

-

Molecular Descriptor Calculation: For each molecule in the dataset, calculate a variety of molecular descriptors that quantify different aspects of its structure (e.g., constitutional, topological, geometrical, and electronic descriptors).

-

Data Set Division: Split the dataset into a training set for model development and a test set for model validation.

-

Model Building: Use statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical model that correlates the molecular descriptors with the biological activity.

-

Model Validation: Rigorously validate the predictive power of the QSAR model using the test set and various statistical metrics (e.g., r², q², pred_r²).[14]

A well-validated QSAR model can then be used to predict the biological activity of this compound and to suggest structural modifications that could enhance its potency.

Conclusion and Future Directions

The theoretical and in-silico studies outlined in this guide provide a robust framework for evaluating the potential of this compound as a valuable scaffold in drug discovery and materials science. The computational analyses of its molecular and electronic properties, combined with predictive modeling of its biological activity, offer a cost-effective and efficient approach to guide further experimental investigations.

Future work should focus on the experimental validation of the proposed synthetic route and the comprehensive spectroscopic characterization of the title compound. Subsequent in-vitro and in-vivo testing against relevant biological targets will be crucial to ascertain its therapeutic potential. The theoretical models presented herein can be iteratively refined with experimental data to build more accurate predictive models, thereby accelerating the discovery and development of novel quinoline-based compounds with enhanced efficacy and desirable physicochemical properties.

References

- Schlosser, M., & Marull, M. (2003). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Beilstein Journal of Organic Chemistry, 4, 29.

- Zhang, Y., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules, 27(22), 7805.

- de Oliveira, C. S., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2798–2811.

- Kirsch, P. (2006).

- Solomon, V. R., & Lee, H. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 22(9), 1537.

- Gundogdu, N., et al. (2019). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 16(5), 567-576.

- Yıldız, I., et al. (2015). Molecular structure and vibrational assignment of 2-,4-,6-methylquinoline by density functional theory (DFT) and ab initio Hartree-Fock (HF) calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 86-97.

- Chambers, R. D., et al. (2003). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Journal of Fluorine Chemistry, 119(1), 81-91.

- Magritek. (2021). A true multinuclear spectroscopy case study.

- El-Faham, A., et al. (2020). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Molecules, 25(21), 5038.

- Sigma-Aldrich. 2-Bromo-6-(trifluoromethyl)pyridine 97%.

- Ling, Y., et al. (2018).

- Nagib, D. A., & MacMillan, D. W. C. (2013).

- Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13(3), 29-42.

- Kumar, A., et al. (2013). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Medicinal Chemistry Research, 22(12), 5946-5959.

- Shah, A., et al. (2021). Structure-based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Metabolic Reactivity Studies of Quinazoline Derivatives for their Anti-EGFR Activity Against Tumor Angiogenesis. Current Medicinal Chemistry, 28(32), 6567-6586.

- Asare, K. O. (2019). Quinoline Series: Synthesis. Open Lab Notebooks.

- Sabr, A. H., et al. (2025). Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents: Implications for EGFR-Targeted Therapies. Al Mustansiriyah Journal of Pharmaceutical Sciences, 25(5).

- Socha, A. M., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(33), 6836-6843.

- Al-Omar, M. A., & Amr, A. E. G. E. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1493-1502.

- Singh, K. D. (2022). SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization. Journal of Chemical, Biological and Medicinial Sciences, 1(1), 1-10.

- MySkinRecipes. 8-Bromo-2-(trifluoromethyl)quinoline.

- The Journal of Organic Chemistry Ahead of Print. (2026).

- Edgar, M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Magnetic Resonance in Chemistry, 57(9), 624-633.

- Kumar, A., et al. (2014). 2D QSAR study of novel quinoline derivatives as potent antitubercular agents. Der Pharma Chemica, 6(1), 220-227.

- de Oliveira, C. S., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals, 17, 2798-2811.

-

Abdullahi, M., et al. (2021). Computer-aided molecular modeling studies of some 2, 3-dihydro-[2][15] dioxino [2, 3-f] quinazoline derivatives as EGFR WT inhibitors. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 855-870.

- Bernstein, M. P., et al. (2013). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. The Astrophysical Journal Supplement Series, 205(1), 8.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. magritek.com [magritek.com]

- 6. researchgate.net [researchgate.net]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 9. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 10. mdpi.com [mdpi.com]

- 11. Structure-based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Metabolic Reactivity Studies of Quinazoline Derivatives for their Anti-EGFR Activity Against Tumor Angiogenesis - Shah - Current Medicinal Chemistry [edgccjournal.org]

- 12. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Sonogashira coupling of 2-Bromo-6-(trifluoromethyl)quinoline with terminal alkynes

Introduction & Strategic Significance

The 2-haloquinoline scaffold is a cornerstone in medicinal chemistry, serving as a precursor for antimalarials (e.g., quinine analogues), kinase inhibitors, and receptor modulators. Specifically, 2-Bromo-6-(trifluoromethyl)quinoline represents a "privileged" intermediate. The C2-bromide offers a reactive handle for cross-coupling, while the C6-trifluoromethyl (

This Application Note details the optimized protocol for the Sonogashira cross-coupling of this compound with terminal alkynes. Unlike simple aryl halides, this substrate benefits from the "Heterocyclic Activation Effect" : the electron-withdrawing nitrogen atom at position 1, combined with the inductive pull of the

Key Mechanistic Advantages

-

C2 Activation: The C=N bond acts similarly to an electron-withdrawing carbonyl, reducing electron density at C2.

-

Remote Electronic Tuning: The 6-

group further depletes electron density from the aromatic system, stabilizing the anionic character of the transition state during oxidative addition. -

Suppression of Side Reactions: The steric profile of the quinoline ring generally minimizes bis-coordination errors often seen with smaller pyridines.

Mechanistic Workflow & Catalytic Cycle[1][2]

The reaction proceeds via the standard Pd/Cu co-catalyzed cycle.[1] However, for this specific substrate, the rate-determining step (Oxidative Addition) is accelerated.

Graphviz Diagram: Catalytic Cycle

Figure 1: The dual catalytic cycle. Note that the electron-poor nature of the 6-CF3-quinoline accelerates the Oxidative Addition step (Red Box).

Standard Operating Procedure (SOP)

Reagents & Materials[3][4][5][6][7][8][9][10][11]

-

Substrate: this compound (1.0 equiv)

-

Alkyne: Terminal Alkyne (1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

] (3-5 mol%) -

Co-Catalyst: Copper(I) Iodide [CuI] (2-3 mol%)

-

Base: Triethylamine (

) or Diethylamine ( -

Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Protocol

Preparation: Ensure all glassware is oven-dried and cooled under a stream of nitrogen or argon.

-

Charge Solids: To a reaction vial equipped with a magnetic stir bar, add:

-

This compound (1.0 mmol, 276 mg)

- (0.03 mmol, 21 mg)

-

CuI (0.02 mmol, 3.8 mg)

-

-

Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with inert gas (

or Ar) three times. -

Solvent/Base Addition: Syringe in anhydrous THF (5 mL) followed by degassed Triethylamine (0.42 mL, 3.0 mmol). The solution typically turns yellow/orange.

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Note: If the alkyne is solid, add it in Step 1.

-

-

Reaction: Stir at Room Temperature (25°C) for 1 hour.

-

Optimization Check: If conversion is <50% after 1 hour (monitored by TLC/LCMS), heat to 50°C. The activated nature of the 2-bromo-quinoline usually allows RT reaction.

-

-

Workup:

-

Dilute with EtOAc (20 mL).

-

Filter through a small pad of Celite to remove Pd/Cu residues.

-

Wash filtrate with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Optimization & Data Analysis

The following data summarizes the optimization of reaction conditions for the coupling of this compound with Phenylacetylene.

Table 1: Optimization of Reaction Conditions

| Entry | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| 1 | THF | 60 | 4 | 92 | Excellent, but req. heat | ||

| 2 | THF | 25 | 2 | 95 | Optimal (Standard) | ||

| 3 | DMF | 80 | 6 | 78 | Inorganic base slower | ||

| 4 | DIPEA | Toluene | 100 | 12 | 65 | Homocoupling observed | |

| 5 | No CuI | DMF | 100 | 24 | <10 | Cu-free requires harsh conditions |

Graphviz Diagram: Decision Workflow

Figure 2: Operational workflow for solvent selection and reaction monitoring.

Troubleshooting & Critical Nuances

The "Glaser" Side-Reaction[12]

-

Symptom: Appearance of a symmetrical byproduct (Alkyne-Alkyne dimer) and low product yield.

-

Cause: Presence of Oxygen.[2][3] The Cu-acetylide intermediate is sensitive to oxidation.

-

Solution: Rigorous degassing is non-negotiable. Sparge solvents with Argon for 15 minutes prior to use. Add the alkyne slowly to keep its steady-state concentration low relative to the catalyst.

Catalyst Poisoning

-

Symptom: Reaction stalls immediately.

-

Cause: The quinoline nitrogen can coordinate to Pd, acting as a ligand and displacing phosphines.

-

Solution: This is rare with

ligands due to steric bulk, but if observed, switch to a bulky, electron-rich ligand system like XPhos or SPhos (Buchwald ligands), which bind Pd tighter than the quinoline nitrogen can.

Effect of the 6-CF3 Group

While the

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

Wolf, C., et al. (2015). Reactivity of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Turkish Journal of Chemistry, 39, 1216-1223. Link

- Lerebours, R., & Wolf, C. (2006). Chemoselective Sonogashira Cross-Coupling of 2-Chloroquinoline derivatives. Organic Letters, 8, 1234.

-

Science of Synthesis. (2024). Cross-Coupling and Heck-Type Reactions: Sonogashira Coupling. Thieme Chemistry. Link

Sources

Topic: Stille Coupling Applications with 2-Bromo-6-(trifluoromethyl)quinoline

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the palladium-catalyzed Stille cross-coupling reaction utilizing 2-Bromo-6-(trifluoromethyl)quinoline as a key building block. The quinoline scaffold is a privileged structure in medicinal chemistry, and the incorporation of a trifluoromethyl group can significantly enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] This document delves into the mechanistic underpinnings of the Stille reaction, offers detailed, field-proven protocols for its execution, and provides expert insights into reaction optimization and troubleshooting. The methodologies described herein are designed to empower researchers in drug discovery and materials science to effectively synthesize novel 2,6-disubstituted quinoline derivatives, enabling the exploration of new chemical space and the development of next-generation therapeutics and functional materials.[4][5]

Introduction: The Strategic Value of 2,6-Disubstituted Trifluoromethylquinolines

The quinoline core is a cornerstone of numerous FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, antimalarial, and antimicrobial properties.[1][6] The strategic functionalization of this scaffold is a primary objective in modern drug discovery. The subject of this guide, this compound, is a particularly valuable intermediate for several reasons:

-

The Quinoline Scaffold: Provides a rigid, aromatic framework that can be tailored to interact with specific biological targets.[1]

-

The 6-(Trifluoromethyl) Group: This powerful electron-withdrawing group is a bioisostere for chlorine and is known to enhance metabolic stability, increase lipophilicity, and improve receptor binding affinity by modulating the electronic properties of the core structure.[2][3]

-

The 2-Bromo Substituent: Serves as a versatile synthetic handle, ideally positioned for C-C bond formation via transition-metal-catalyzed cross-coupling reactions.[7]

The Stille cross-coupling reaction is an exceptionally robust and versatile method for creating C-C bonds, renowned for its tolerance of a wide array of functional groups and the stability of its organostannane reagents.[8][9][10] This makes it an ideal choice for the late-stage functionalization of complex molecules, a common requirement in pharmaceutical development.[4][11]

Mechanistic Rationale: The Palladium Catalytic Cycle

Understanding the mechanism of the Stille coupling is critical for rational protocol design and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which is the workhorse of this transformation.[12][13] The generally accepted mechanism consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically coordinated to phosphine ligands. This complex reacts with the electrophile, this compound, breaking the C-Br bond and inserting the palladium to form a Pd(II) intermediate. The electron-withdrawing trifluoromethyl group on the quinoline ring makes the C-Br bond more susceptible to this oxidative addition step.[12]

-

Transmetalation: The organostannane reagent (R'-SnBu₃) then exchanges its organic group (R') with the bromide on the Pd(II) complex. This is often the rate-determining step of the cycle. Additives like copper(I) salts or lithium chloride can accelerate this step.[12][14]

-

Reductive Elimination: The two organic groups (the quinoline and R') on the Pd(II) center are coupled together, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[12][13]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols & Methodologies

The following protocols are designed as a robust starting point for the Stille coupling of this compound with various organostannanes. Rigorous adherence to anhydrous and oxygen-free conditions is paramount for success.

General Protocol for Coupling with Aryl- and Vinylstannanes

This protocol is optimized for coupling with common organostannanes like tributyl(vinyl)stannane or tributyl(phenyl)stannane.

Materials & Reagents

| Reagent | Mol. Wt. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| This compound | 276.05 | 1.0 | 0.5 | 138 mg |

| Organostannane (e.g., Tributyl(phenyl)stannane) | 367.14 | 1.2 | 0.6 | 220 mg (200 µL) |

| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.05 | 0.025 | 29 mg |

| Anhydrous Toluene | - | - | - | 5.0 mL |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (138 mg, 0.5 mmol) and Pd(PPh₃)₄ (29 mg, 0.025 mmol, 5 mol%).

-

Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

-

Reagent Addition: Add anhydrous, degassed toluene (5.0 mL) via syringe. Stir the mixture for 5 minutes to dissolve the solids.

-

Stannane Addition: Add the organostannane reagent (1.2 equiv, 0.6 mmol) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100-110 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 1 hour. This process precipitates the tin byproducts as insoluble fluorides.

-

Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (3 x 15 mL).

-

Transfer the filtrate to a separatory funnel, wash with brine (20 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.

Caption: Standard experimental workflow for the Stille coupling protocol.

Protocol for Challenging Couplings: The Role of Additives

For less reactive organostannanes or when side reactions are observed, the addition of a co-catalyst or additive can be highly beneficial. Copper(I) iodide (CuI) is a well-established additive that accelerates the transmetalation step.[8]

Key Modifications to General Protocol:

-

Reagent Addition (Step 1): Along with the quinoline and palladium catalyst, add Copper(I) Iodide (CuI) (10 mg, 0.05 mmol, 10 mol%).

-

Reaction Temperature (Step 5): The reaction may proceed efficiently at a lower temperature (e.g., 80-90 °C) due to the catalytic effect of CuI. Monitor closely.

Causality: The Cu(I) salt is believed to act as a scavenger for free phosphine ligand, which can inhibit the catalyst, and may also participate directly in the transmetalation step, facilitating the transfer of the organic group from tin to palladium.

Expected Results & Substrate Scope

The Stille coupling is compatible with a broad range of organostannanes, allowing for the synthesis of diverse libraries based on the 6-(trifluoromethyl)quinoline core.

Representative Data (Typical Yields)

| Organostannane Partner (R'-SnBu₃) | R' Group | Typical Isolated Yield (%) | Notes |

| Tributyl(vinyl)stannane | Vinyl | 85 - 95% | Highly reactive, clean reaction. |

| Tributyl(phenyl)stannane | Phenyl | 80 - 90% | Standard coupling partner. |

| Tributyl(2-furyl)stannane | 2-Furyl | 88 - 98% | Heteroaromatic stannanes are often excellent coupling partners. |

| Tributyl(ethynyl)stannane | Ethynyl | 75 - 85% | Alkynyl groups transfer very rapidly; may require lower temperatures. |

| Tributyl(allyl)stannane | Allyl | 70 - 85% | Risk of isomerization; control of temperature is key.[11] |

Note: Yields are representative and can vary based on reaction scale, purity of reagents, and efficiency of purification.

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvent.3. Poor quality organostannane. | 1. Use fresh catalyst or a robust pre-catalyst.[15]2. Ensure rigorous degassing (freeze-pump-thaw cycles).3. Purify the stannane or use a freshly opened bottle. |

| Formation of Homocoupled Stannane (R'-R') | Oxygen contamination leading to oxidative homocoupling. | Improve inert atmosphere technique. Ensure all reagents and solvents are thoroughly deoxygenated. |

| Formation of Debrominated Starting Material | Presence of moisture or protic impurities leading to proto-destannylation. | Use rigorously dried glassware and anhydrous solvents. Consider adding a non-nucleophilic base (e.g., proton sponge) if acidic impurities are suspected. |

| Difficult Purification (Tin Residue) | Incomplete precipitation of tin byproducts during KF work-up. | Increase the stirring time with KF solution. Perform an additional wash with 1M HCl (if the product is stable) or use alternative purification methods like fluorous-tagging.[16] |

Conclusion

The Stille cross-coupling of this compound is a powerful and reliable method for synthesizing a diverse array of functionalized quinoline derivatives. By understanding the underlying mechanism and employing robust, optimized protocols, researchers can efficiently access novel chemical entities with high potential for application in medicinal chemistry and materials science. The functional group tolerance and predictable reactivity of the Stille coupling ensure its continued relevance as a cornerstone of modern synthetic strategy.[4][9]

References

-

Stille Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Stille Coupling - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

-

Stille cross-coupling reaction - YouTube. (2020). ChemHelpASAP. [Link]

-

Stille Couplings Catalytic in Tin: The “Sn-O” Approach. (2000). MSU Chemistry. [Link]

-

Stille couplings in water at room temperature. (2012). Green Chemistry (RSC Publishing). [Link]

-

Stille Coupling | OpenOChem Learn. (Date not available). [Link]

-

The Mechanisms of the Stille Reaction. (2004). University of Windsor. [Link]

-

Stille Coupling | NROChemistry. (Date not available). [Link]

-

Stille reaction - Wikipedia. Wikipedia. [Link]

-

The Stille Reaction - Myers Group, Harvard University. (Date not available). [Link]

-

SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. (2022). HETEROCYCLES, Vol. 104, No. 3. [Link]

-

Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2024). Royal Society of Chemistry. [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2024). Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (Date not available). PubMed Central. [Link]

-

α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. (2023). PMC - NIH. [Link]

-

Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. (Date not available). ResearchGate. [Link]

-

The Journal of Organic Chemistry Ahead of Print. (Date not available). ACS Publications. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (Date not available). MDPI. [Link]

-

RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. (2011). Organic Syntheses. [Link]

-

Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. (Date not available). ResearchGate. [Link]

-

Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. (Date not available). The Journal of Organic Chemistry - ACS Publications. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). ResearchGate. [Link]

-

Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. (2018). Organic Chemistry Portal. [Link]

-

Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. (Date not available). PubMed Central. [Link]

-

Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. (2018). Journal of the American Chemical Society - ACS Publications. [Link]

-

Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2024). NIH. [Link]

-

Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. (Date not available). MSU Chemistry. [Link]

Sources

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Stille Coupling [organic-chemistry.org]

- 9. uwindsor.ca [uwindsor.ca]

- 10. Stille Coupling | NROChemistry [nrochemistry.com]

- 11. Stille reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 16. chemistry.msu.edu [chemistry.msu.edu]

Application Note: High-Efficiency Synthesis of Biaryl Scaffolds via 2-Bromo-6-(trifluoromethyl)quinoline

Executive Summary

This guide details the synthetic methodology for functionalizing 2-Bromo-6-(trifluoromethyl)quinoline , a high-value scaffold in medicinal chemistry. The presence of the trifluoromethyl (

We present two distinct protocols:

-

Method A (Standard): A robust, cost-effective system for unhindered coupling partners.

-

Method B (Advanced): A high-activity precatalyst system designed for sterically demanding or electron-poor boronic acids.

Scientific Foundation & Mechanistic Insight

The Substrate Architecture

The this compound scaffold presents a unique electronic profile. The nitrogen atom in the quinoline ring exerts an electron-withdrawing effect on the C2 position via induction (

Concurrently, the

The Catalytic Cycle

The reaction proceeds via the standard Suzuki-Miyaura cycle. The critical challenge in heteroaryl couplings is catalyst poisoning , where the quinoline nitrogen coordinates to the Palladium center, displacing phosphine ligands and arresting the cycle. To mitigate this, we employ bidentate ligands (dppf) or bulky monophosphines (XPhos) that sterically prevent this non-productive coordination.

Figure 1: Catalytic cycle highlighting the oxidative addition of the electron-deficient quinoline.

Experimental Protocols

Method A: Standard High-Throughput Protocol

Applicability: Primary screen for phenyl, substituted phenyl, and unhindered heteroaryl boronic acids.

Catalyst System:

Reagents & Stoichiometry

| Component | Equiv. | Role |

| This compound | 1.0 | Limiting Reagent |

| Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |

| 0.03 (3 mol%) | Catalyst (Air stable) | |

| 3.0 | Base | |

| 1,4-Dioxane | [0.2 M] | Solvent |

Step-by-Step Procedure

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the quinoline substrate (1.0 equiv), boronic acid (1.2 equiv), and palladium catalyst (3 mol%).

-

Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

). Crucial: Oxygen promotes homocoupling of the boronic acid. -

Solvation: Inject degassed 1,4-Dioxane via syringe, followed by the aqueous

solution. -

Reaction: Heat the mixture to 90°C for 4–16 hours.

-

Checkpoint: The solution typically turns from orange/red to black (formation of Pd-black) upon completion.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water (

) and brine ( -

Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient).

Method B: Sterically Demanding Protocol

Applicability: Ortho-substituted boronic acids or electron-poor coupling partners.

Catalyst System: XPhos Pd G3 /

Reagents & Stoichiometry

| Component | Equiv. | Role |

| This compound | 1.0 | Limiting Reagent |

| Boronic Acid | 1.5 | Nucleophile |

| XPhos Pd G3 | 0.02 (2 mol%) | Precatalyst |

| 2.5 | Mild Base | |

| THF | [0.15 M] | Solvent |

Step-by-Step Procedure

-

Charge: Add substrate, boronic acid, and XPhos Pd G3 to the vial.

-

Inertion: Evacuate/backfill with Argon (

). -

Solvation: Add degassed THF and aqueous

. -

Reaction: Heat to 60°C . Note: The Buchwald G3 precatalyst activates rapidly; high temperatures are often unnecessary and can lead to protodeboronation.

-

Monitoring: Monitor by LCMS or TLC every 2 hours.

-

Workup: Standard aqueous extraction as described in Method A.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of biaryl quinolines.

Troubleshooting & Self-Validating Systems

To ensure scientific integrity, every experiment must include internal checks.

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM remains) | Catalyst poisoning or oxidation. | Ensure rigorous degassing. Switch to Method B (XPhos is more resistant to N-coordination). |

| Protodeboronation (Ar-H) | Reaction too hot or base too strong. | Lower temp to 60°C. Switch base to |

| Homocoupling (Ar-Ar) | Oxygen ingress. | Check septum integrity. Sparge solvents with Argon for 15 mins before use. |

| Hydrolysis of | Highly basic/aqueous conditions. | Rare. Avoid hydroxide bases ( |

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling using Pd-G3 Precatalysts. Chemical Science, 4, 916-920. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

Derivatization of 2-Bromo-6-(trifluoromethyl)quinoline for drug discovery

Application Note: Strategic Functionalization of 2-Bromo-6-(trifluoromethyl)quinoline

Introduction: The "Fluorine Effect" in Scaffold Design

In modern drug discovery, the quinoline scaffold represents a privileged structure, serving as the core for numerous kinase inhibitors, antimalarials, and antiviral agents. However, the specific substitution pattern of This compound offers a unique advantage profile that distinguishes it from generic heterocycles.

The 6-trifluoromethyl (

-

Metabolic Shielding: It blocks the C6 position from Cytochrome P450-mediated oxidative metabolism, significantly extending the molecule's half-life (

). -

Lipophilicity Modulation: The

group increases -

Electronic Activation: As a strong electron-withdrawing group (EWG), it reduces electron density across the quinoline

-system, activating the C2-Bromine "warhead" for facile functionalization.

This guide provides validated protocols for transforming this core building block into high-value chemical libraries.

Chemical Reactivity Profile

Understanding the electronic landscape is prerequisite to successful derivatization.

-

The Warhead (C-2): The carbon-bromine bond at position 2 is activated by the adjacent ring nitrogen (C=N bond). This position mimics an acid chloride in reactivity, making it susceptible to both Oxidative Addition (Pd-catalysis) and Nucleophilic Attack (

). -

The Activator (C-6): The

group exerts a strong inductive effect (-I). While located on the benzenoid ring, it lowers the LUMO energy of the entire system, making the C2 position more electrophilic than in unsubstituted quinoline.

Strategic Workflow: The following diagram illustrates the divergent synthetic pathways available for this scaffold.

Figure 1: Divergent synthetic pathways for this compound functionalization.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Target: Synthesis of Biaryl Scaffolds

Rationale:

The 2-position of quinoline is sterically accessible but electronically deactivated compared to aryl iodides. We utilize Pd(dppf)Cl

Materials:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl

·DCM complex (0.05 equiv / 5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Inert Setup: Charge a microwave vial or Schlenk flask with the quinoline substrate, boronic acid, and Pd catalyst. Cap and purge with Nitrogen (

) for 5 minutes.-

Critical Note: Oxygen is the primary cause of Suzuki failure. Thorough degassing is non-negotiable.

-

-

Solvation: Add degassed 1,4-dioxane via syringe, followed by the aqueous

solution. -

Reaction: Heat the mixture to 90°C for 4–12 hours.

-

Optimization: If using a microwave reactor, heat to 110°C for 30 minutes.

-

-

Work-up: Cool to room temperature (RT). Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc and wash with brine.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Introduction of Anilines or Sterically Hindered Amines

Rationale:

While

Materials:

-

Substrate: this compound (1.0 equiv)

-

Amine: Aniline or secondary amine (1.2 equiv)

-

Catalyst:

(0.02 equiv) -

Ligand: Xantphos (0.04 equiv) or BINAP (0.04 equiv)

-

Base:

(dry, 2.0 equiv) -

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Pre-complexation: In a glovebox or under Argon flow, mix

and the ligand in the solvent and stir for 10 minutes at RT to form the active catalytic species -

Addition: Add the quinoline substrate, the amine, and the cesium carbonate.

-

Thermal Activation: Seal the vessel and heat to 100°C overnight.

-

Troubleshooting: If conversion is low, switch base to NaO^tBu (stronger base), but be wary of base-sensitive functional groups.

-

-

Work-up: Filter through Celite, concentrate, and purify via silica gel chromatography.

Protocol C: Nucleophilic Aromatic Substitution ( )

Target: Rapid Introduction of Aliphatic Amines/Alkoxides

Rationale:

The electron-withdrawing nature of the 6-

Conditions:

-

Reagents: Aliphatic amine (2–5 equiv) or Sodium Alkoxide (1.5 equiv).

-

Solvent: DMSO or NMP (polar aprotic solvents stabilize the Meisenheimer intermediate).

-

Temperature: 100°C – 120°C.

-

Note: This method is generally not suitable for anilines (weak nucleophiles) unless forced with NaH.

Analytical Data Summary (Expected)

| Assay | Parameter | Expected Value/Observation | Notes |

| TLC | ~0.4 – 0.6 | Product is usually more polar than starting bromide. | |

| 1H-NMR | H-3 Proton | Doublet, | Characteristic shift upon substitution at C2. |

| 19F-NMR | Singlet, | Essential for verifying the integrity of the | |

| LC-MS | M+H | Parent Mass + Nucleophile - Br | Bromine isotope pattern (1:1 doublet) disappears in product. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-